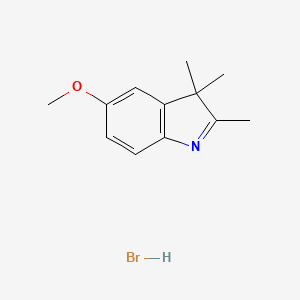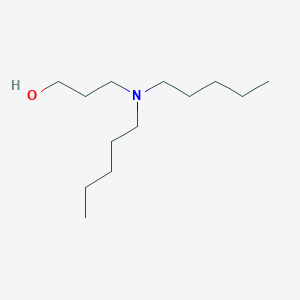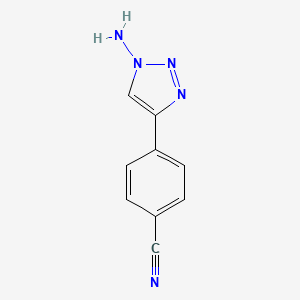![molecular formula C18H13N3OS B14646323 4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline CAS No. 52979-06-3](/img/structure/B14646323.png)
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been widely studied due to their diverse pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of the Amino and Hydroxy Groups: The amino and hydroxy groups are introduced through nucleophilic substitution reactions.
Attachment of the Naphthylthio Group: The naphthylthio group is introduced via a thiolation reaction, where a naphthylthiol compound reacts with the quinazoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent targeting the EGFR pathway.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Afatinib: An irreversible inhibitor of the EGFR family of receptors.
Uniqueness
4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications . Its naphthylthio group enhances its binding affinity to molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
52979-06-3 |
|---|---|
Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-amino-6-naphthalen-2-ylsulfanyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H13N3OS/c19-17-15-10-14(7-8-16(15)20-18(22)21-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
AIZZNMJLXYTWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=O)N=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)


![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)

![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)



![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)

![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)


